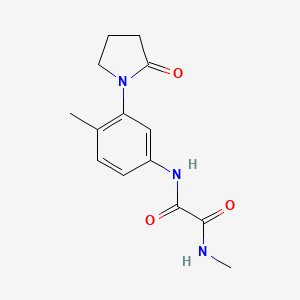

N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a chemical compound with the molecular formula C14H17N3O3. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a phenyl group with a methyl substituent

Mecanismo De Acción

Target of Action

The primary target of N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is the sigma-1 receptor . This receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

This compound acts as an allosteric modulator of the sigma-1 receptor . When used in combination with endogenous or exogenous agonists, it demonstrates potent anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The compound’s interaction with the sigma-1 receptor affects the inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx pathway . This pathway is crucial for the transfer of Ca2+ ions from the ER to the mitochondria, which is essential for various cellular functions.

Pharmacokinetics

The introduction of fluorine atoms in similar compounds has been shown to positively modulate lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .

Result of Action

The modulation of the sigma-1 receptor by this compound can lead to anti-seizure, antidepressant, or cognition-enhancing effects . These effects are likely due to the compound’s influence on Ca2+ ion influx and its downstream effects on neuronal function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyrrolidinone ring.

Substitution Reactions: Subsequent substitution reactions introduce the phenyl group and the methyl substituent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can reduce specific functional groups within the compound.

Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine: The compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to interact with specific molecular targets can be harnessed to create drugs with therapeutic effects.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.

Comparación Con Compuestos Similares

N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS No. 941958-13-0)

Uniqueness: this compound stands out due to its specific structural features, such as the presence of the pyrrolidinone ring and the methyl-substituted phenyl group. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Actividad Biológica

N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H20N4O3

- Molecular Weight : 352.4 g/mol

- CAS Number : 942012-44-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structural motifs often exhibit antibacterial properties by inhibiting enzymes critical for bacterial cell wall synthesis, such as MurA .

Antibacterial Properties

This compound has shown promising antibacterial activity. In studies, compounds targeting the MurA enzyme demonstrated IC50 values ranging from 9.8 to 12.2 μM against resistant strains of Escherichia coli and Clostridioides difficile . This suggests that the compound may function similarly, offering a pathway for developing new antibiotics.

Cytotoxicity Studies

Preliminary cytotoxicity assays indicate that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For instance, derivatives with similar oxalamide structures have been reported to inhibit the growth of melanoma and ovarian cancer cells in vitro . The selectivity for cancerous cells over normal cells is crucial for therapeutic applications, minimizing side effects.

Case Studies and Research Findings

-

Antibacterial Efficacy :

- A study synthesized various oxalamide derivatives and assessed their antibacterial activity against E. coli and other Gram-positive bacteria. The results indicated that compounds with oxalamide linkages were effective in inhibiting bacterial growth, with some achieving MIC values as low as 0.125 µg/mL against C. difficile strains .

- Cytotoxicity Against Cancer Cells :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O3 |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 942012-44-4 |

| IC50 (MurA inhibition) | 9.8 - 12.2 μM |

| MIC (against C. difficile) | 0.125 - 1 μg/mL |

| Cytotoxicity (Caco-2) | Low toxicity |

Propiedades

IUPAC Name |

N-methyl-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-9-5-6-10(16-14(20)13(19)15-2)8-11(9)17-7-3-4-12(17)18/h5-6,8H,3-4,7H2,1-2H3,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTLASZSSFEKSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NC)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.